molecular formula C12H14O2 B3173875 vinyl 4-phenylbutanoate CAS No. 95063-02-8

vinyl 4-phenylbutanoate

Cat. No.: B3173875
CAS No.: 95063-02-8
M. Wt: 190.24 g/mol
InChI Key: NNOIBRCUUKQWFO-UHFFFAOYSA-N
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Description

Vinyl 4-phenylbutanoate is an organic compound with the molecular formula C12H14O2. It is an ester formed from the reaction of vinyl alcohol and 4-phenylbutanoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

The primary target of 4-Phenylbutyric acid (4-PBA) is the endoplasmic reticulum (ER). It acts as a potent ER stress inhibitor . ER stress is a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .

Mode of Action

4-PBA exerts its pharmacological effects, including anti-inflammatory properties, by inhibiting ER stress . It suppresses the phosphorylation of Mitogen-activated protein kinase (MAPK) and the activation of Nuclear factor-κB (NF-κB) in interleukin (IL)-1β-stimulated synovial fibroblasts (SFs) .

Biochemical Pathways

4-PBA affects the ER stress pathway and the MAPK signaling pathway. It inhibits the proliferation and expression of IL-1β-stimulated SFs and matrix metalloproteinases (MMP-1 and MMP-3) through the suppression of both the phosphorylation of MAPKs and NF-κB in IL-1β-stimulated SFs .

Pharmacokinetics

It is known that 4-pba has protective benefits linked to enhanced serotonin transporter (sert) trafficking, reversal of misfolded proteins, and decreased protein folding burden in the er .

Result of Action

4-PBA treatment markedly attenuates the severity of arthritis in collagen-induced arthritis (CIA) mice. It ameliorates joint swelling and the degree of bone erosion and destruction, decreases the level of inflammatory cytokines and MMP-3 and Cox-2 . Furthermore, remarkable improvements in histopathological findings occur in 4-PBA-treated mice .

Action Environment

The action of 4-PBA can be influenced by environmental factors such as the presence of IL-1β. In the presence of IL-1β, 4-PBA inhibits the proliferation and expression of IL-1β-stimulated SFs and MMP-1 and MMP-3 . The effectiveness of 4-PBA can also be influenced by the physiological state of the organism, such as the presence of diseases like arthritis .

Biochemical Analysis

Biochemical Properties

4-Phenylbutyric acid vinyl ester interacts with various biomolecules, including enzymes and proteins. It has been found to have protective benefits linked to enhanced serotonin transporter (SERT) trafficking, reversal of misfolded proteins, and decreased protein folding burden in the endoplasmic reticulum (ER) . It reduces ER stress through modification of BiP, CHOP, ATF4, and XBP1 .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate inflammation and suppress the proliferation of synovial fibroblasts . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Phenylbutyric acid vinyl ester exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to suppress the phosphorylation of Mitogen-activated protein kinase (MAPK) and the activation of Nuclear factor-κB (NF-κB) in interleukin (IL)-1β-stimulated synovial fibroblasts .

Dosage Effects in Animal Models

The effects of 4-Phenylbutyric acid vinyl ester can vary with different dosages in animal models. For instance, it has been found to markedly attenuate the severity of arthritis in collagen-induced arthritis (CIA) mice

Metabolic Pathways

4-Phenylbutyric acid vinyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with vinyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions: Vinyl 4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Vinyl 4-phenylbutanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 4-phenylbutanoate
  • Methyl 4-phenylbutanoate
  • Butyl 4-phenylbutanoate

Comparison: Vinyl 4-phenylbutanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters like ethyl, methyl, and butyl 4-phenylbutanoate. The vinyl group allows for additional reactions, such as polymerization and cross-linking, making it more versatile in industrial applications .

Biological Activity

Vinyl 4-phenylbutanoate, a derivative of 4-phenylbutyric acid (4-PBA), has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is an ester formed from the reaction of vinyl alcohol and 4-phenylbutanoic acid. It is structurally related to 4-PBA, which is known for its role as a chemical chaperone and its therapeutic effects in several diseases, including urea cycle disorders and neurodegenerative diseases. The biological activity of this compound is largely inferred from the extensive research conducted on its parent compound.

  • Chemical Chaperoning :
    • This compound may function similarly to 4-PBA by stabilizing misfolded proteins and facilitating their proper trafficking within cells. This action helps alleviate endoplasmic reticulum (ER) stress and enhances cellular proteostasis .
  • Histone Deacetylase Inhibition :
    • Like 4-PBA, this compound may exhibit histone deacetylase (HDAC) inhibitory properties, which can lead to altered gene expression profiles and increased protein levels in various cell types . This mechanism is significant in cancer therapy, where HDAC inhibitors are explored for their ability to induce cell differentiation and apoptosis in cancer cells.
  • Modulation of Autophagy :
    • Research indicates that compounds similar to this compound can modulate autophagy pathways, potentially enhancing the clearance of damaged cellular components and improving cell survival under stress conditions .

Table 1: Potential Therapeutic Applications of this compound

Disease/Condition Mechanism Research Findings
Urea Cycle DisordersAmmonia scavengingApproved for treating urea cycle disorders in children
Neurodegenerative DiseasesProtein stabilization and traffickingStudies show promise in spinal muscular atrophy
Cardiovascular DiseasesCardio-protective effectsImproved cardiac function post-myocardial infarction
CancerInduction of apoptosis via HDAC inhibitionPhase I/II trials show anti-cancer effects

Case Studies

  • Cardioprotective Effects :
    A study investigated the effects of 4-PBA on isoproterenol-induced myocardial infarction in rats. The results indicated that administration of 4-PBA significantly improved hemodynamic parameters such as mean arterial pressure (MAP) and left ventricular systolic pressure (LVSP), showcasing its potential as a cardioprotective agent .
  • Neuroprotection in Spinal Muscular Atrophy :
    Clinical trials have explored the use of sodium phenylbutyrate (a salt form of 4-PBA) in treating spinal muscular atrophy. The drug has been shown to enhance protein trafficking and reduce ER stress, providing a rationale for its use in neurodegenerative conditions .
  • Cancer Therapeutics :
    In various preclinical studies, compounds related to this compound have demonstrated anti-cancer properties by inducing apoptosis and inhibiting tumor growth through HDAC inhibition. These findings support ongoing clinical trials aimed at evaluating their efficacy against different cancer types .

Properties

IUPAC Name

ethenyl 4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOIBRCUUKQWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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